(5R)-5-methyl-5-(3-methylphenyl)-1,3-oxazolidine-2,4-dione
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Overview
Description
2,4-Oxazolidinedione, 5-methyl-5-(3-methylphenyl)-, (5R)- is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.2099 g/mol . This compound is part of the oxazolidinedione family, which is known for its diverse applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of 2,4-Oxazolidinedione, 5-methyl-5-(3-methylphenyl)-, (5R)- typically involves the reaction of appropriate starting materials under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,4-Oxazolidinedione, 5-methyl-5-(3-methylphenyl)-, (5R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Oxazolidinedione, 5-methyl-5-(3-methylphenyl)-, (5R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2,4-Oxazolidinedione, 5-methyl-5-(3-methylphenyl)-, (5R)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,4-Oxazolidinedione, 5-methyl-5-(3-methylphenyl)-, (5R)- can be compared with other similar compounds, such as:
Oxazolidinones: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzimidazolones: These analogues have shown efficacy in rodent models of type 2 diabetes mellitus, similar to the compound .
The uniqueness of 2,4-Oxazolidinedione, 5-methyl-5-(3-methylphenyl)-, (5R)- lies in its specific substituents and stereochemistry, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
875542-02-2 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(5R)-5-methyl-5-(3-methylphenyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO3/c1-7-4-3-5-8(6-7)11(2)9(13)12-10(14)15-11/h3-6H,1-2H3,(H,12,13,14)/t11-/m1/s1 |
InChI Key |
FWJJTZVGPWOXEO-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@]2(C(=O)NC(=O)O2)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2(C(=O)NC(=O)O2)C |
Origin of Product |
United States |
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